molecular formula C14H11N3O2 B1392461 1-(1-hydroxy-2-pyridin-3-yl-1H-benzimidazol-6-yl)ethanone CAS No. 1228551-84-5

1-(1-hydroxy-2-pyridin-3-yl-1H-benzimidazol-6-yl)ethanone

Cat. No. B1392461
M. Wt: 253.26 g/mol
InChI Key: XVLQWHOLCBBNHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Hydroxy-2-pyridin-3-yl-1H-benzimidazol-6-yl)ethanone is a chemical compound with the molecular formula C14H11N3O2 and a molecular weight of 253.26 g/mol1. It is intended for research use only and is not intended for human or veterinary use1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 1-(1-hydroxy-2-pyridin-3-yl-1H-benzimidazol-6-yl)ethanone from the available sources.



Molecular Structure Analysis

The molecular structure of 1-(1-hydroxy-2-pyridin-3-yl-1H-benzimidazol-6-yl)ethanone is defined by its molecular formula, C14H11N3O21. However, the specific structural details or 3D conformation are not provided in the available sources.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving 1-(1-hydroxy-2-pyridin-3-yl-1H-benzimidazol-6-yl)ethanone from the available sources.



Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(1-hydroxy-2-pyridin-3-yl-1H-benzimidazol-6-yl)ethanone, such as melting point, boiling point, solubility, etc., are not provided in the available sources.


Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • This compound has been explored in the synthesis of substituted benzimidazole derivatives, with studies focusing on their spectroscopic properties and crystal structure. The derivatives exhibit significant properties that have implications in material science and molecular design (Hranjec et al., 2008).

Biological Activities and Applications

  • Research on similar benzimidazole derivatives has indicated significant biological activities, including immunosuppressive and immunostimulatory effects on immune cells. These compounds have also shown potent inhibitory effects on nitric oxide generation and cytotoxicity against various cancer cell lines, highlighting their potential in therapeutic applications (Abdel‐Aziz et al., 2011).

Heterocycle Formation and Drug Development

  • The compound is also a key precursor in the synthesis of novel heterocycles, which are integral in the development of new drugs. These heterocycles, such as pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, play a crucial role in medicinal chemistry (Darweesh et al., 2016).

Antimicrobial Properties

  • Some derivatives of this compound have been studied for their antimicrobial activity, showing effectiveness against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Desai et al., 2017).

Potential in Cancer Treatment

  • Additionally, modifications of similar compounds have been researched in the context of prostate cancer treatment. These studies focus on the influence of structural changes on the modulation of androgen receptors, a crucial aspect in developing effective cancer therapies (Purushottamachar et al., 2013).

Safety And Hazards

The safety and hazards associated with 1-(1-hydroxy-2-pyridin-3-yl-1H-benzimidazol-6-yl)ethanone are not specified in the available sources. However, it’s important to note that this compound is intended for research use only and is not intended for human or veterinary use1.


Future Directions

The future directions for the research and application of 1-(1-hydroxy-2-pyridin-3-yl-1H-benzimidazol-6-yl)ethanone are not specified in the available sources. However, given its unique structure, it may have potential for further study in various fields of chemistry and pharmacology.


Please note that this information is based on the available sources and there might be more recent studies or data not included in this analysis. For a more comprehensive understanding, further literature review and experimental studies are recommended.


properties

IUPAC Name

1-(3-hydroxy-2-pyridin-3-ylbenzimidazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-9(18)10-4-5-12-13(7-10)17(19)14(16-12)11-3-2-6-15-8-11/h2-8,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLQWHOLCBBNHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N=C(N2O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-hydroxy-2-pyridin-3-yl-1H-benzimidazol-6-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-hydroxy-2-pyridin-3-yl-1H-benzimidazol-6-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(1-hydroxy-2-pyridin-3-yl-1H-benzimidazol-6-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(1-hydroxy-2-pyridin-3-yl-1H-benzimidazol-6-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(1-hydroxy-2-pyridin-3-yl-1H-benzimidazol-6-yl)ethanone
Reactant of Route 5
1-(1-hydroxy-2-pyridin-3-yl-1H-benzimidazol-6-yl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(1-hydroxy-2-pyridin-3-yl-1H-benzimidazol-6-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.